2,4-dimethyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine
Description
The exact mass of the compound this compound is 343.20082506 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-11-9-16(20-14(4)19-11)25-15-7-6-8-23(10-15)18(24)17-12(2)21-22(5)13(17)3/h9,15H,6-8,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFURTHFSAXHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=C(N(N=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket, which suggests that this compound might also target similar proteins or enzymes.
Mode of Action
It’s suggested that the compound might interact with its target through hydrophobic interactions. This interaction could lead to changes in the target protein’s function, affecting the biological processes it’s involved in.
Biochemical Pathways
A related compound was found to block heme synthesis and prevent the induction of hepatic heme oxygenase-1 in mice. This suggests that 2,4-dimethyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine might also affect similar biochemical pathways.
Biological Activity
The compound 2,4-dimethyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex heterocyclic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into distinct functional groups that contribute to its biological activity. The presence of the pyrazole ring is particularly significant as it is known for various pharmacological effects.
Molecular Formula
- Molecular Weight : 348.43 g/mol
- IUPAC Name : this compound
Structural Features
| Component | Description |
|---|---|
| Pyrazole | A five-membered ring contributing to bioactivity |
| Piperidine | A six-membered saturated ring enhancing solubility |
| Pyrimidine | A nitrogen-containing base contributing to interaction with biological targets |
Antitumor Activity
Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds containing the pyrazole moiety have shown effective inhibition against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of specific kinases such as BRAF(V600E) and EGFR, which are crucial in tumor progression.
Case Study: Synergistic Effects with Doxorubicin
A study investigated the combination of pyrazole derivatives with doxorubicin in breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated a significant synergistic effect , enhancing cytotoxicity compared to doxorubicin alone. The pyrazoles with halogen substituents (bromine and chlorine) exhibited higher efficacy in inducing apoptosis in these cell lines .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.
The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. This action is beneficial in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Pyrazole derivatives have been reported to exhibit antimicrobial activity through mechanisms that disrupt bacterial cell wall synthesis and inhibit protein synthesis.
Other Pharmacological Activities
In addition to antitumor and anti-inflammatory effects, pyrazole derivatives have been explored for:
- Antimalarial Activity : Some analogs have demonstrated efficacy against chloroquine-resistant strains of Plasmodium falciparum.
- Antioxidant Properties : Pyrazoles have shown the ability to scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related diseases .
Research Findings Summary
A summary of key findings from various studies on the biological activity of pyrazole derivatives, including our compound of interest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
